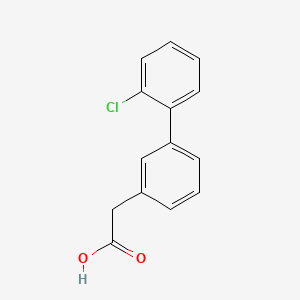

(2'-Chloro-biphenyl-3-yl)-acetic acid

Description

Contextualizing (2'-Chloro-biphenyl-3-yl)-acetic acid within Biphenyl-Based Scaffolds in Medicinal Chemistry

The biphenyl (B1667301) scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals. scispace.comajgreenchem.com This scaffold's versatility allows for the spatial orientation of various functional groups, which can lead to diverse pharmacological activities. Biphenyl derivatives have been investigated for a wide range of therapeutic applications, including their potential as anticancer, anti-inflammatory, antihypertensive, and antimicrobial agents. scispace.comajgreenchem.com

The introduction of substituents onto the biphenyl core, such as the chloro group and the acetic acid side chain in this compound, is a key strategy in drug design. These modifications can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its pharmacokinetic and pharmacodynamic profiles. The carboxylic acid functional group, in particular, is a crucial component in many drugs, often involved in critical interactions with biological targets. ajgreenchem.com

Historical Perspective of Relevant Acetic Acid Derivatives in Chemical Biology Research

The history of acetic acid and its derivatives is rich with significant scientific milestones. Acetic acid itself is one of the simplest carboxylic acids and has been known since antiquity in the form of vinegar. researchgate.net The first synthesis of acetic acid from inorganic materials was achieved in 1847, a landmark event in chemistry. rsc.org

In the 20th century, the derivatization of acetic acid led to the discovery of compounds with profound biological effects. A notable example is the phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), which was discovered during World War II and became one of the first successful selective herbicides. oaji.net This discovery highlighted how modifications to the basic acetic acid structure could impart potent and specific biological activities. Similarly, other halogenated derivatives of acetic acid have been developed for various industrial and chemical applications. chemicalbook.com The study of such derivatives has provided a foundation for understanding how the acetic acid moiety can be incorporated into more complex molecules to modulate their function.

Rationale for Investigating this compound: A Research Perspective

The rationale for investigating this compound stems from the established pharmacological importance of both the biphenyl scaffold and the acetic acid functional group. Research on substituted biphenyl acetic acid derivatives has shown their potential in various therapeutic areas. For instance, derivatives of biphenyl-4-yl-acetic acid have demonstrated anti-inflammatory and analgesic properties. oaji.net

The specific substitution pattern of this compound, with a chlorine atom on one phenyl ring and the acetic acid group on the other, presents a unique three-dimensional structure that could interact with biological targets in a specific manner. The chloro-substituent can influence the compound's conformation and electronic properties, potentially leading to enhanced binding affinity or selectivity for a particular enzyme or receptor. The investigation of such compounds is often driven by the search for new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties compared to existing drugs. The synthesis and biological evaluation of a library of biphenyl carboxylic acids, for example, have been undertaken to identify new anticancer agents. ajgreenchem.com

Overview of Current Research Landscape Pertaining to this compound

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, the broader research on substituted biphenyl acetic acids provides a valuable context. Current research often involves the synthesis of novel derivatives and their screening for various biological activities.

A common synthetic route to biphenyl structures is the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient creation of the carbon-carbon bond linking the two phenyl rings. ajgreenchem.comresearchgate.net This method's versatility enables the synthesis of a wide array of substituted biphenyls for structure-activity relationship (SAR) studies. For example, a recent study described the synthesis of a library of biphenyl carboxylic acids and their evaluation as potential anticancer agents against breast cancer cell lines. ajgreenchem.com Another area of active investigation is the development of biphenyl derivatives as inhibitors of specific enzymes or protein-protein interactions, which are implicated in various diseases. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₄H₁₁ClO₂ | 246.69 | 188425-85-6 |

| 2-Chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | 2444-36-2 kajay-remedies.com |

| 4-Biphenylylacetic acid | C₁₄H₁₂O₂ | 212.24 | 5728-52-9 |

| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | 221.04 | 94-75-7 oaji.net |

Data compiled from various chemical databases and literature sources.

Table 2: Reported Biological Activities of Structurally Related Biphenyl Derivatives

| Compound/Derivative Class | Biological Activity | Research Focus | Reference |

| Biphenyl Carboxylic Acids | Anticancer | Inhibition of breast cancer cell lines (MCF-7 and MDA-MB-231) | ajgreenchem.com |

| Bromo-substituted-4-biphenyl acetamides | Anti-inflammatory, Analgesic | Synthesis and potential therapeutic applications | oaji.netresearchgate.net |

| 4-Chloroindole-3-acetic acid esters | Plant growth regulation | Promotion of adventitious root formation | nih.gov |

| Substituted Biphenyls | General Medicinal Chemistry | Broad therapeutic potential including antimicrobial and antihypertensive | scispace.comarabjchem.org |

This table presents a summary of findings from various research articles on compounds structurally related to this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(2-chlorophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUGYQBMHOOQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362732 | |

| Record name | (2'-Chloro-biphenyl-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-78-4 | |

| Record name | 2′-Chloro[1,1′-biphenyl]-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2'-Chloro-biphenyl-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro Biphenyl 3 Yl Acetic Acid and Its Analogues

Retrosynthetic Analysis of (2'-Chloro-biphenyl-3-yl)-acetic acid

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgairitilibrary.comias.ac.in For this compound, two primary disconnections are considered:

C-C Biphenyl (B1667301) Bond Disconnection: This is the most strategic disconnection, breaking the bond between the two phenyl rings. This approach leads to two simpler aromatic fragments. This strategy typically employs a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the corresponding forward synthetic step. libretexts.org The precursors would be a (3-halophenyl)acetic acid derivative and a (2-chlorophenyl)boronic acid derivative.

Acetic Acid Side Chain Disconnection: This involves disconnecting the acetic acid moiety from the biphenyl scaffold. wikipedia.org This suggests adding the -CH2COOH group to a pre-formed 2'-chloro-3-biphenyl core. The forward reaction could involve steps like chloromethylation followed by hydrolysis or cyanation followed by hydrolysis. rsc.orggoogle.com

The first approach is generally more convergent and efficient, allowing for late-stage diversification of both aromatic rings.

Development of Novel Synthetic Routes to this compound

Modern synthetic chemistry offers several powerful methods for constructing the this compound scaffold, with palladium-catalyzed reactions being particularly prominent.

Palladium-Catalyzed Cross-Coupling Strategies in Biphenyl Synthesis

The Suzuki-Miyaura coupling is a highly effective method for forming the C-C bond between the two aryl rings. libretexts.orgrsc.org This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org

A typical route involves the coupling of a protected (3-bromophenyl)acetic acid ester with 2-chlorophenylboronic acid. The use of an ester protects the carboxylic acid group during the reaction.

Key Components of the Suzuki-Miyaura Coupling:

Palladium Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand are commonly used.

Base: A base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ is essential for the transmetalation step.

Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is typically used.

The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoborane, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org

| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | >95 | acs.org |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | ~90 | libretexts.org |

| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | >90 | researchgate.net |

| Pd(OAc)₂ | PCy₃HBF₄ | K₂CO₃ | Ball Mill | High | organic-chemistry.org |

This table presents representative conditions for Suzuki-Miyaura couplings applicable to the synthesis of substituted biphenyls. Actual yields for the target compound may vary.

Functionalization of Biphenyl Scaffolds for Acetic Acid Moiety Introduction

An alternative strategy involves first synthesizing the 2'-chloro-3-biphenyl core and then introducing the acetic acid group. Several methods can be employed for this functionalization:

Chloromethylation followed by Cyanation and Hydrolysis: The biphenyl core can undergo chloromethylation using formaldehyde (B43269) and HCl. rsc.org The resulting benzyl (B1604629) chloride can then be converted to a nitrile with sodium cyanide, followed by hydrolysis to the carboxylic acid. google.com

Friedel-Crafts Acylation: Reaction of the biphenyl with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) can introduce a chloroacetyl group, which is then hydrolyzed to the acetic acid.

C-H Activation: Direct carboxylation of a C-H bond on the biphenyl ring is a more advanced and atom-economical approach. escholarship.org Palladium catalysts can be used to selectively activate a C-H bond and couple it with a carboxylating agent. escholarship.org

Chemo- and Regioselective Synthesis Approaches

Controlling selectivity is crucial when multiple reactive sites are present in the starting materials.

Chemoselectivity: In cross-coupling reactions, chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a molecule with both a bromide and a chloride, the C-Br bond will typically react preferentially with the palladium catalyst in a Suzuki coupling due to its lower bond dissociation energy. libretexts.org

Regioselectivity: This refers to the control of the position of the newly formed bond. In the synthesis of this compound, the Suzuki coupling between a 3-substituted phenylacetic acid derivative and a 2-substituted chlorobenzene (B131634) derivative ensures the correct connectivity. Direct C-H functionalization methods often rely on directing groups to achieve high regioselectivity. nih.govnycu.edu.twproquest.com For example, a directing group at the 2-position of one ring can direct functionalization to the ortho position.

Enantioselective Synthesis of Chiral Derivatives of this compound

While this compound itself is achiral, its α-substituted derivatives (e.g., where a methyl group is added to the carbon adjacent to the carboxylic acid) are chiral and exist as enantiomers. The synthesis of single enantiomers is often critical for biological applications.

Methods for enantioselective synthesis include:

Asymmetric Hydrogenation: An α,β-unsaturated ester precursor can be hydrogenated using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) to produce the chiral saturated ester with high enantiomeric excess.

Chiral Auxiliaries: A chiral auxiliary can be attached to the acetic acid moiety to direct the stereoselective introduction of a substituent at the α-position. The auxiliary is then removed to yield the enantiomerically enriched product.

Biocatalytic Methods: Engineered enzymes can be used for highly enantioselective transformations, such as the N-H insertion of a carbene into an aniline (B41778) to create chiral α-amino acids. rochester.edu

Axially chiral biphenyls, where rotation around the biphenyl bond is restricted, are another important class of chiral molecules. nih.govchemrxiv.orgchemrxiv.org Their synthesis often involves atroposelective cross-coupling reactions or resolution of a racemic mixture.

Mechanistic Studies of Key Synthetic Transformations in this compound Preparation

The Suzuki-Miyaura coupling is the cornerstone of many synthetic routes to biphenyls, and its mechanism has been extensively studied. libretexts.orgacs.org The catalytic cycle is generally accepted to proceed through three key steps:

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (e.g., 3-bromophenylacetic ester) to form a palladium(II) intermediate. This step is often the rate-determining step in the cycle. libretexts.org

Transmetalation: The organoboron reagent (e.g., 2-chlorophenylboronic acid) transfers its organic group to the palladium(II) complex, displacing the halide. This step requires a base to activate the boronic acid. acs.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biphenyl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Mechanistic studies, including kinetic analysis and computational modeling, have been crucial for optimizing reaction conditions, developing more active catalysts, and expanding the scope of the reaction to include more challenging substrates. chemrxiv.orgrsc.org

Green Chemistry Approaches and Sustainable Synthesis of this compound

Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact. For the synthesis of this compound, a key intermediate in various industrial applications, sustainable methods such as microwave-assisted synthesis and biocatalysis present viable alternatives to traditional, often harsh, chemical processes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering accelerated reaction times, reduced solvent usage, and often improved product yields. researchgate.netnih.govnih.gov The application of microwave irradiation can facilitate the key bond-forming reactions in the synthesis of biphenyl structures, such as the Suzuki-Miyaura coupling. This cross-coupling reaction is a fundamental method for constructing the biphenyl core of this compound. The use of microwave heating can significantly shorten the reaction times for such couplings, often from hours to mere minutes, while also enabling the use of more environmentally benign solvents or even solvent-free conditions. researchgate.netsemanticscholar.orgsciforum.net For instance, the synthesis of various heterocyclic compounds has been achieved with high efficiency under microwave irradiation, demonstrating the broad applicability of this technology. nih.gov

Another promising green approach is the use of biocatalysis. Enzymes offer unparalleled selectivity and can operate under mild reaction conditions, reducing the need for protecting groups and minimizing waste. While a specific enzyme for the direct synthesis of this compound has not been reported, the development of biocatalytic platforms for the synthesis of chiral organoboron compounds highlights the potential of this technology. acs.org These chiral building blocks could be instrumental in creating enantiomerically pure analogues of the target molecule.

The following table summarizes representative green chemistry approaches applicable to the synthesis of biphenyl derivatives.

| Green Methodology | Key Features | Potential Application to this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, potential for solvent-free reactions. researchgate.netnih.gov | Acceleration of the Suzuki-Miyaura coupling step to form the biphenyl core. |

| Biocatalysis | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions. acs.org | Enantioselective synthesis of chiral analogues or precursors. |

| Use of Greener Solvents | Replacement of hazardous solvents with water, ethanol, or ionic liquids. | Reduces the environmental footprint of the overall synthetic process. |

| Heterogeneous Catalysis | Use of solid-supported catalysts for easy separation and recycling. researchgate.net | Simplifies purification and reduces metal contamination in the final product. |

Solid-Phase Synthesis Techniques for this compound and Related Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of large numbers of compounds, known as chemical libraries. This approach is particularly valuable in drug discovery for identifying lead compounds through high-throughput screening. The synthesis of this compound and its analogues on a solid support would enable the creation of a focused library for biological evaluation.

The core principle of solid-phase synthesis involves attaching a starting material to an insoluble polymer resin and then carrying out a series of chemical reactions. ajrconline.org The key advantage is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin, eliminating the need for traditional and often time-consuming chromatographic purification steps. wikipedia.org

For the solid-phase synthesis of a library based on the this compound scaffold, a suitable starting material, such as a protected 3-aminophenylacetic acid derivative, could be anchored to a solid support. Subsequent Suzuki-Miyaura coupling with a variety of substituted 2-chlorophenylboronic acids would introduce diversity at the biphenyl core. Further modifications to the acetic acid moiety could also be performed on the solid support. Finally, cleavage from the resin would yield the desired library of compounds. The construction of biphenyl combinatorial libraries has been successfully demonstrated, showcasing the feasibility of this approach for generating structural diversity. nih.govuniroma1.it

The table below outlines a general workflow for the solid-phase synthesis of a library of this compound analogues.

| Step | Description | Key Considerations |

| 1. Resin Functionalization | Attaching a suitable linker to the solid support (e.g., polystyrene resin). | The linker must be stable to the reaction conditions and allow for clean cleavage of the final product. |

| 2. Anchoring of Starting Material | Covalently linking the first building block (e.g., a protected 3-halophenylacetic acid derivative) to the functionalized resin. | Efficient coupling is crucial to maximize the loading of the starting material on the resin. |

| 3. Suzuki-Miyaura Coupling | Reacting the resin-bound starting material with a diverse set of boronic acids (e.g., substituted 2-chlorophenylboronic acids). | Optimization of catalyst, base, and solvent is necessary for high coupling yields on the solid phase. |

| 4. Further Diversification (Optional) | Performing additional reactions on the resin-bound intermediate to introduce more diversity. | Compatibility of the reaction conditions with the solid support and linker must be ensured. |

| 5. Cleavage from Resin | Releasing the final products from the solid support. | The cleavage conditions should be chosen to avoid degradation of the target molecules. |

| 6. Purification | Final purification of the cleaved products, if necessary. | While solid-phase synthesis minimizes impurities, some final purification may be required. |

Investigating the Biological Activity and Mechanistic Pathways of 2 Chloro Biphenyl 3 Yl Acetic Acid

High-Throughput Screening Methodologies for Identifying Biological Activities of (2'-Chloro-biphenyl-3-yl)-acetic acid

High-throughput screening (HTS) is a critical first step in drug discovery and chemical biology to identify biologically active compounds from large libraries. This process involves testing thousands of compounds in parallel against a specific biological target or in a cellular or whole-organism assay. For "this compound," there is no available information on its inclusion in any HTS campaigns. To populate this section, data from various HTS methodologies would be required, such as:

Target-based screens: These assays would measure the direct interaction of the compound with a purified protein, such as an enzyme or receptor.

Phenotypic screens: These would assess the effect of the compound on cellular or organismal phenotype, for instance, cell viability, proliferation, or a specific signaling pathway activation.

Without any published HTS results, the biological activities of "this compound" remain unknown.

Cellular Target Identification for this compound

Once a compound shows activity in a phenotypic screen, the next crucial step is to identify its molecular target(s) within the cell. This is essential for understanding its mechanism of action.

Affinity Chromatography and Proteomic Approaches

Affinity chromatography coupled with proteomics is a powerful method for target identification. This would involve immobilizing "this compound" onto a solid support and then passing a cell lysate over it. Proteins that bind to the compound would be captured and subsequently identified by mass spectrometry. There are no published studies that have utilized this approach for this specific compound.

Genetic Screens and Knockout Studies

Genetic approaches, such as genome-wide CRISPR/Cas9 or siRNA screens, can identify genes that, when perturbed, alter the sensitivity of cells to a compound. For example, a knockout of the target protein would be expected to render the cells resistant to the compound. No such genetic screens or knockout studies have been reported for "this compound."

Elucidation of Molecular Mechanisms of Action for this compound

Understanding the precise molecular mechanism of action involves detailed biochemical and biophysical studies to characterize the interaction between the compound and its identified target.

Receptor Binding Studies and Receptor-Ligand Interactions

If the target of "this compound" were a receptor, binding studies would be necessary to determine its affinity (e.g., Kd value) and kinetics. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would provide quantitative data on the binding interaction. No such studies are available for this compound.

Enzyme Inhibition Kinetics and Characterization

If the target were an enzyme, detailed kinetic studies would be required to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki). These studies are fundamental to understanding how the compound affects the enzyme's catalytic activity. There is no information on any enzyme inhibition by "this compound."

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloro Biphenyl 3 Yl Acetic Acid Analogues

Design Principles for (2'-Chloro-biphenyl-3-yl)-acetic acid Derivatives

The design of new derivatives of this compound is guided by principles aimed at optimizing their interaction with biological targets and improving their drug-like properties.

Rational drug design for analogues of this compound often focuses on known biological targets for anti-inflammatory drugs, such as the cyclooxygenase (COX) enzymes. nih.govnih.gov The design process leverages computational modeling and an understanding of the target's active site to predict how structural changes will affect binding affinity and selectivity. proteinstructures.com

Combinatorial chemistry offers a powerful strategy for rapidly generating large libraries of diverse analogues of this compound. nih.gov This high-throughput approach allows for the systematic exploration of the chemical space around the core scaffold to identify compounds with enhanced biological activity. americanpeptidesociety.org

A typical combinatorial synthesis would involve a solid-phase approach where the biphenyl (B1667301) core is anchored to a resin. nih.gov Different building blocks can then be introduced at various positions on the biphenyl rings and the acetic acid moiety. For example, a library can be created by varying the substituents on both phenyl rings and by creating different esters or amides of the carboxylic acid group. americanpeptidesociety.org The resulting library of compounds can then be screened for biological activity, and the structures of the most active compounds can be determined to elucidate key SAR trends. nih.gov

Systematic Chemical Modifications of the Biphenyl Core

The biphenyl core is a key structural feature that can be systematically modified to modulate the biological activity and selectivity of this compound analogues.

Quantitative Structure-Activity Relationship (QSAR) studies on related biphenylylacetic acid derivatives have shown that the nature and position of substituents on the biphenyl rings significantly impact their anti-inflammatory activity. nih.gov Electronic and steric parameters of the substituents play a crucial role.

For example, electron-withdrawing groups at certain positions can enhance activity, while bulky substituents may be detrimental. nih.gov The selectivity for COX-2 over COX-1 can also be tuned by introducing specific substituents that can interact with the secondary pocket present in the COX-2 active site but absent in COX-1.

Table 1: Representative QSAR Data for Biphenyl-3-yl-acetic Acid Analogues

| Compound | Substituent (R) | Log(1/IC50) | Electronic Parameter (σ) | Steric Parameter (Es) |

| 1 | H | 4.5 | 0.00 | 1.24 |

| 2 | 4'-F | 4.8 | 0.06 | 0.78 |

| 3 | 4'-Cl | 5.1 | 0.23 | 0.27 |

| 4 | 4'-CH3 | 4.6 | -0.17 | 0.00 |

| 5 | 4'-OCH3 | 4.7 | -0.27 | 0.69 |

This table is a representative example based on general QSAR principles for this class of compounds and does not represent actual experimental data for the named compounds.

The presence and position of halogen atoms on the biphenyl core can have a profound effect on the biological activity of these compounds. researchgate.net Halogens, such as the chlorine atom in this compound, can influence the molecule's lipophilicity, electronic distribution, and metabolic stability. researchgate.net

Different halogenation patterns can lead to variations in potency and selectivity. For instance, substitution at the 2'-position can force a non-planar conformation of the biphenyl rings, which may be favorable for binding to certain enzymes. nih.gov The electron-withdrawing nature of halogens can also increase the acidity of the acetic acid moiety, which can impact its interaction with the target protein. researchgate.net

Variations at the Acetic Acid Moiety

The acetic acid moiety is a critical pharmacophore for many biphenylacetic acid derivatives, as it is often involved in key interactions with the biological target. nih.gov Modifications to this group can significantly alter the compound's properties.

One common strategy is the use of bioisosteric replacement, where the carboxylic acid group is substituted with another functional group that has similar physicochemical properties but may offer advantages in terms of metabolic stability or bioavailability. hyphadiscovery.comnih.gov Examples of carboxylic acid bioisosteres include tetrazoles, hydroxamic acids, and sulfonamides. nih.gov These replacements can maintain the necessary acidic character for target interaction while potentially reducing issues like the formation of reactive acyl glucuronide metabolites. hyphadiscovery.com Esterification or amidation of the carboxylic acid can also be explored to create prodrugs with improved absorption characteristics.

Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a key tool in medicinal chemistry for optimizing lead compounds. researchgate.net For this compound, the carboxylic acid moiety is a primary target for such modifications, as it is critical for activity but can also impact pharmacokinetic properties. nih.govnih.gov

Research into analogues of this compound (lumiracoxib) has explored the replacement of the carboxylic acid group with various bioisosteres to modulate activity and physicochemical properties. nih.gov The acidic nature of this group is crucial for mimicking the arachidonic acid substrate and interacting with key residues like Arg513 in the COX-2 active site. researchgate.net

One notable example is the replacement of the carboxylic acid with a tetrazole ring. nih.gov Tetrazoles are well-established non-classical bioisosteres of carboxylic acids, offering a similar acidic pKa but with different steric and electronic profiles that can improve metabolic stability and membrane permeability. researchgate.netu-tokyo.ac.jp A study on lumiracoxib (B1675440) derivatives found that a tetrazole analogue retained good COX-2 inhibitory activity and selectivity, demonstrating the viability of this bioisosteric replacement. nih.gov This substitution can sometimes enhance potency; for instance, in the development of the angiotensin II receptor antagonist losartan, a tetrazole moiety increased potency tenfold compared to the carboxylic acid analogue. nih.gov

Other potential bioisosteric replacements for the carboxylic acid group include hydroxamic acids, acylsulfonamides, and other acidic heterocycles. u-tokyo.ac.jp The phenyl rings themselves can also be replaced. Heterocyclic rings like thiophene, pyridine, or pyrazole (B372694) are often used as bioisosteres for a phenyl ring to alter properties like lipophilicity, metabolic stability, and hydrogen bonding capacity. morressier.comsci-hub.se Furthermore, the 2'-chloro substituent, vital for establishing the non-coplanar conformation of the biphenyl system, could be replaced by other halogens (e.g., fluorine) or a methyl group to fine-tune steric and electronic effects. nih.govnih.gov

Table 1: Bioisosteric Replacement of the Carboxylic Acid Group in Lumiracoxib Analogues This table is illustrative, based on findings that tetrazole is a viable bioisostere for the carboxylic acid in this scaffold.

| Original Functional Group | Bioisosteric Replacement | Target | Resulting Activity | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Tetrazole | COX-2 | Retained good inhibitory activity and selectivity | nih.gov |

Chain Length and Branching Effects

The acetic acid side chain of this compound is another critical determinant of its biological activity. Modifications to its length, branching, or rigidity can significantly impact how the molecule fits into the target's binding site. nih.gov

SAR studies on related arylacetic acid non-steroidal anti-inflammatory drugs (NSAIDs) have shown that the carboxylate moiety must be positioned at an optimal distance from the aromatic rings to ensure proper interaction with the target enzyme. nih.gov For instance, in studies of indomethacin (B1671933) analogues, the presence of a 2-methyl substituent on the indoleacetic acid side chain was found to be important for binding affinity. nih.gov

For the this compound scaffold, extending the two-carbon chain of the acetic acid to a propionic acid or longer could alter the orientation of the terminal carboxylate group, potentially weakening its key interactions within the COX-2 active site. Conversely, introducing branching, such as an α-methyl group to create a propionic acid derivative, would not only change the spatial orientation but also introduce a new chiral center. This chirality can lead to stereospecific differences in biological activity, as one enantiomer often fits the binding site much better than the other.

The general observation for this class of compounds is that the acetic acid side chain offers the optimal balance of positioning and flexibility for high-affinity binding to the COX-2 enzyme. nih.gov Any significant deviation, either by increasing chain length or adding bulky branches, is likely to be detrimental to the inhibitory activity unless it enables new, favorable interactions within the binding pocket.

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of this compound is a cornerstone of its selective activity. The biphenyl core is not planar; the presence of the chlorine atom at the 2'-position forces the two phenyl rings to adopt a twisted conformation. nih.gov This dihedral angle between the rings is critical for fitting into the specific three-dimensional space of the COX-2 active site.

The active site of COX-2 features a larger, hydrophobic side pocket compared to the COX-1 isoform. researchgate.net The non-planar, twisted structure of this compound allows it to access and bind within this side pocket, which is a key factor for its COX-2 selectivity. researchgate.net Planar or near-planar analogues would not fit as effectively into this distinct pocket.

Computational and experimental studies have shown that substituents at the ortho positions of a biphenyl system create a significant rotational barrier, locking the molecule into a specific range of conformations. nih.govnih.gov For this compound, this conformation ensures that the 2'-chloro-phenyl group and the 3-acetic acid-phenyl group are held at an angle that is optimal for binding. This conformational restriction prevents the molecule from adopting a planar state, which would reduce its selectivity for COX-2. Therefore, the activity of this compound is not just a result of its functional groups, but is profoundly influenced by the sterically enforced three-dimensional shape. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For derivatives of this compound, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in understanding the requirements for potent and selective COX-2 inhibition. nih.govnih.gov

These models generate a 3D grid around aligned molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting contour maps highlight regions where modifications to the molecular structure would likely increase or decrease activity.

For selective COX-2 inhibitors with a biphenyl scaffold, QSAR studies consistently highlight several key features:

Steric Fields: The models show that bulky substituents are favored in the region corresponding to the COX-2 side pocket, while steric bulk is disfavored in other areas, confirming the importance of the specific twisted conformation. nih.govnih.gov

Electrostatic Fields: The models emphasize the importance of an electronegative group (the carboxylate) at the end of the acetic acid chain for interaction with positively charged residues like Arg120 and Arg513 at the entrance of the active site. researchgate.netnih.gov

Hydrophobic Fields: The biphenyl rings contribute to favorable hydrophobic interactions within the core of the binding site. The QSAR models can map out the precise areas where increasing or decreasing lipophilicity would be beneficial. nih.gov

A typical QSAR model for biphenyl derivatives acting as enzyme inhibitors would yield high correlation coefficients (R²) and predictive correlation coefficients (Q²), indicating a statistically significant and predictive model. nih.govmdpi.com These models serve as a powerful guide for the rational design of new analogues with potentially higher potency and selectivity. nih.gov

Table 2: Example of Statistical Parameters from a 3D-QSAR Study on Biphenyl Derivatives This table is representative of typical outcomes from QSAR studies on similar compound classes.

| Model | Correlation Coefficient (R²) | Predictive Correlation Coefficient (Q²) | Application | Reference |

|---|---|---|---|---|

| Pharmacophore-based 3D-QSAR | 0.977 | 0.946 | Design of new aromatase inhibitors | nih.gov |

| CoMFA | 0.84 | - | Modeling of selective COX-2 inhibitors | nih.gov |

| CoMSIA | 0.79 | - | Modeling of selective COX-2 inhibitors | nih.gov |

PROTAC and Molecular Glues Design Leveraging this compound Scaffold

The field of targeted protein degradation (TPD) offers a novel therapeutic strategy by using small molecules to induce the destruction of disease-causing proteins. nih.govnih.gov Two primary approaches are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. youtube.com The this compound scaffold, with its established affinity for COX-2, presents a promising starting point for designing such degraders.

PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. technologynetworks.commdpi.com In this context, this compound could serve as the warhead to recruit COX-2. The acetic acid group provides a convenient chemical handle for attaching a linker, which would then be connected to a ligand for an E3 ligase such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). nih.gov The resulting PROTAC would form a ternary complex between COX-2 and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of COX-2. mdpi.com

Molecular glues are smaller molecules that induce a novel interaction surface between a target protein and an E3 ligase, effectively "gluing" them together. nih.govnih.govresearchgate.net While most molecular glues have been discovered serendipitously, rational design is an emerging area. nih.gov Derivatives of this compound could be explored through systematic library synthesis and phenotypic screening to identify compounds that induce the degradation of COX-2 or potentially other "neo-substrate" proteins by recruiting an E3 ligase. drugdiscoverychemistry.comresearchgate.net The unique 3D shape and chemical functionality of the scaffold could be conducive to forming the necessary protein-protein interactions for glue-like activity.

Leveraging this scaffold for TPD could offer advantages over simple inhibition, such as achieving a more profound and durable biological effect at lower concentrations and potentially overcoming resistance mechanisms.

Metabolism and Pharmacokinetic Pk Investigations of 2 Chloro Biphenyl 3 Yl Acetic Acid

In Vitro Metabolic Stability Studies of (2'-Chloro-biphenyl-3-yl)-acetic acid

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and oral bioavailability. In vitro assays using liver fractions are standard methods for assessing this stability early in drug discovery. nih.gov These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes.

The in vitro metabolic stability of this compound is typically evaluated using hepatic microsomes and hepatocytes from various species (e.g., human, rat, mouse) to identify potential species differences in metabolism. mdpi.com Liver microsomes contain a high concentration of Phase I cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic clearance. nih.gov

In these assays, the compound is incubated with the liver preparation and necessary cofactors (e.g., NADPH for CYP-mediated reactions) at 37°C. mdpi.com The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The rate of disappearance is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 1: Illustrative Metabolic Stability of this compound in Liver Microsomes

| Species | Incubation Time (min) | % Parent Compound Remaining | In Vitro Half-life (t½, min) |

| Human | 0 | 100 | 45.2 |

| 15 | 82.1 | ||

| 30 | 65.8 | ||

| 60 | 43.9 | ||

| Rat | 0 | 100 | 28.5 |

| 15 | 70.2 | ||

| 30 | 48.9 | ||

| 60 | 23.5 | ||

| Mouse | 0 | 100 | 19.8 |

| 15 | 59.5 | ||

| 30 | 35.1 | ||

| 60 | 12.1 | ||

| Data are hypothetical and for illustrative purposes. |

Identifying the metabolites of this compound is crucial for understanding its biotransformation pathways. Following incubation with hepatocytes or microsomes, samples are analyzed by high-resolution mass spectrometry (HRMS) to detect and structurally elucidate metabolic products. nih.gov

Based on the metabolism of other polychlorinated biphenyls (PCBs), the primary metabolites are expected to be products of oxidation (hydroxylation) on the biphenyl (B1667301) rings. researchgate.netbiorxiv.org The acetic acid side chain is a prime target for glucuronidation. Studies on similar lower chlorinated PCBs have identified hydroxylated, sulfated, and glucuronidated metabolites. nih.govnih.gov

Table 2: Potential Metabolites of this compound

| Metabolite ID | Proposed Structure / Name | Metabolic Pathway |

| M1 | 4'-Hydroxy-(2'-chloro-biphenyl-3-yl)-acetic acid | Phase I (Hydroxylation) |

| M2 | 5-Hydroxy-(2'-chloro-biphenyl-3-yl)-acetic acid | Phase I (Hydroxylation) |

| M3 | Dihydroxy-(2'-chloro-biphenyl-3-yl)-acetic acid | Phase I (Hydroxylation) |

| M4 | (2'-Chloro-biphenyl-3-yl)-acetyl-glucuronide | Phase II (Glucuronidation) |

| M5 | 4'-Hydroxy-(2'-chloro-biphenyl-3-yl)-acetic acid glucuronide | Phase II (Glucuronidation) |

| M6 | 4'-Hydroxy-(2'-chloro-biphenyl-3-yl)-acetic acid sulfate (B86663) | Phase II (Sulfation) |

| Metabolite structures are predicted based on known biotransformation pathways of related compounds. |

Biotransformation Pathways of this compound

The biotransformation of xenobiotics like this compound generally occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. reactome.orgdrughunter.com

Oxidation: The primary Phase I metabolic pathway for this compound is expected to be oxidation, mediated by the cytochrome P-450 (CYP) enzyme system. nih.govresearchgate.net This involves the direct insertion of a hydroxyl (-OH) group onto the biphenyl rings. Hydroxylation can occur at multiple positions, with the para position of the non-substituted ring (4'-position) being a common site for monochlorobiphenyls, yielding 4'-hydroxy metabolites. nih.gov Further oxidation can lead to the formation of dihydroxylated (catechol) metabolites. nih.gov

Reduction: Reductive dechlorination is a known metabolic pathway for some higher chlorinated PCBs, but it is generally considered a less significant pathway for lower chlorinated biphenyls in mammalian systems. nih.gov The potential for the removal of the chlorine atom from the 2'-position to form (Biphenyl-3-yl)-acetic acid cannot be entirely ruled out.

Hydrolysis: The core structure of this compound, consisting of two phenyl rings linked by a carbon-carbon bond and a stable chloro-substituent, is not susceptible to hydrolysis. The acetic acid side chain is also metabolically stable against hydrolysis.

Phase II reactions are conjugation pathways that typically detoxify metabolites and prepare them for elimination. uomus.edu.iqslideshare.net

Glucuronidation: This is a major Phase II pathway for compounds containing carboxylic acid or hydroxyl groups. drughunter.com The acetic acid moiety of the parent compound can be directly conjugated with glucuronic acid via an ester linkage to form an acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.com Furthermore, the hydroxylated Phase I metabolites are excellent substrates for UGTs, leading to the formation of ether glucuronides. uomus.edu.iq

Sulfation: The hydroxylated metabolites of this compound can also undergo sulfation, a conjugation reaction catalyzed by sulfotransferases (SULTs). uomus.edu.iq This process involves the transfer of a sulfonate group from the co-factor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, forming a sulfate conjugate. uomus.edu.iq Sulfation is a common pathway for phenolic metabolites of PCBs. nih.gov

Enzyme Kinetics of Metabolic Enzymes Involved in this compound Biotransformation

The kinetics of the enzymes responsible for metabolizing this compound determine the rate of its clearance. These kinetics are often described by the Michaelis-Menten model, which relates the rate of reaction to the substrate concentration. science.gov The key parameters are the Michaelis constant (Km), representing the substrate concentration at which the reaction rate is half of its maximum, and the maximum reaction velocity (Vmax). nih.gov

The Km and Vmax values for the formation of each major metabolite can be determined experimentally using recombinant human CYP enzymes or liver microsomes. For instance, the kinetics of the CYP-mediated formation of 4'-Hydroxy-(2'-chloro-biphenyl-3-yl)-acetic acid would be determined by incubating the parent compound at various concentrations with the enzymatic system and measuring the rate of metabolite formation. Similarly, the kinetics of its subsequent glucuronidation or sulfation can be determined using the appropriate enzymes and cofactors.

Table 3: Hypothetical Enzyme Kinetic Parameters for Key Metabolic Reactions

| Metabolic Reaction | Enzyme Family | Km (µM) | Vmax (pmol/min/mg protein) |

| Formation of 4'-Hydroxy-(2'-chloro-biphenyl-3-yl)-acetic acid | Cytochrome P450 (CYP) | 12.5 | 350.4 |

| Formation of (2'-Chloro-biphenyl-3-yl)-acetyl-glucuronide | UGT | 55.0 | 1250.8 |

| Formation of 4'-Hydroxy-(2'-chloro-biphenyl-3-yl)-acetic acid glucuronide | UGT | 25.8 | 875.2 |

| Data are hypothetical and for illustrative purposes. Actual values require experimental determination. |

Drug-Drug Interaction Potential of this compound based on Metabolism

Specific studies evaluating the drug-drug interaction (DDI) potential of this compound are not available in the current body of scientific literature. However, the potential for interactions can be hypothesized based on its chemical structure.

The biotransformation of compounds containing a biphenyl ring system often involves cytochrome P450 (CYP) enzymes, which catalyze oxidative reactions like hydroxylation. nih.gov The presence of a chlorine atom can influence which CYP isoforms are involved and the rate of metabolism. If this compound is a substrate for a specific CYP enzyme (e.g., CYP2C9, commonly involved in the metabolism of nonsteroidal anti-inflammatory drugs), co-administration with potent inhibitors or inducers of that enzyme could alter its plasma concentrations.

Furthermore, the acetic acid group is susceptible to conjugation with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes, a common metabolic pathway for carboxylic acids. nih.gov Significant competition for these enzymes by other co-administered drugs could potentially lead to interactions. Some studies on related biphenyl acetic acid structures have shown interactions with other drugs, such as fluoroquinolones, although the mechanisms can be complex and are not directly translatable to this specific compound. nih.govnih.gov Without experimental data, such as in vitro enzyme inhibition or induction assays, any discussion of DDI potential remains speculative.

Pharmacokinetic Profiling of this compound in Preclinical Models

No dedicated pharmacokinetic studies in preclinical models for this compound have been published. The following sections describe the types of studies required to characterize its profile and the anticipated properties based on its chemical class.

There is no published data on the absorption or distribution of this compound in any preclinical species.

To characterize absorption, studies would typically measure oral bioavailability by comparing plasma concentrations after oral and intravenous administration. In vitro models, such as Caco-2 cell permeability assays, would also be used to predict intestinal absorption.

Distribution studies would involve determining the extent of binding to plasma proteins, like albumin. Carboxylic acid-containing drugs often exhibit high protein binding. Tissue distribution studies in rodents, often using radiolabeled compounds, would be necessary to understand its disposition into various organs and tissues. For related polychlorinated biphenyls (PCBs), distribution is known to occur, and they have been found to cross the placenta in animal models. nih.gov

Table 1: Preclinical Pharmacokinetic Parameters for this compound

| Parameter | Species | Value |

| Bioavailability (%) | Not Studied | No data available |

| Plasma Protein Binding (%) | Not Studied | No data available |

| Volume of Distribution (L/kg) | Not Studied | No data available |

The specific elimination pathways for this compound have not been experimentally determined.

Elimination of a drug involves both metabolism and excretion. The metabolism of chlorinated biphenyls can be complex. nih.gov The primary metabolic pathways would likely involve oxidation of the biphenyl rings by CYP enzymes to form hydroxylated metabolites. nih.gov These phenolic metabolites, along with the original carboxylic acid group, would then be candidates for Phase II conjugation reactions, primarily glucuronidation, to form more water-soluble compounds that can be readily excreted. nih.gov

Excretion pathways, whether predominantly through the kidneys into urine or via the liver into bile and feces, would need to be investigated through mass balance studies in preclinical models.

Table 2: Characterization of Elimination Pathways for this compound

| Pathway | Status | Findings |

| Metabolism | ||

| Metabolite Identification | Not Studied | No metabolites have been identified. |

| Primary Metabolic Enzymes | Not Studied | CYP and UGT enzymes are hypothetically involved. |

| Excretion | ||

| Route of Excretion | Not Studied | Renal and/or biliary excretion routes are undetermined. |

| Excretion Rate | Not Studied | No data available. |

Preclinical Efficacy and Safety Studies of 2 Chloro Biphenyl 3 Yl Acetic Acid

In Vivo Pharmacological Activity of Fenbufen in Disease Models

The anti-inflammatory, analgesic, and antipyretic properties of Fenbufen have been demonstrated in a variety of established animal models of inflammation and pain. nih.gov These studies have been crucial in establishing the compound's potential for therapeutic use in conditions such as rheumatoid arthritis and osteoarthritis. nih.gov

Efficacy Studies in Relevant Animal Models

Fenbufen has shown significant efficacy in several key preclinical models of inflammation. In the carrageenan-induced paw edema model in rats , a standard test for acute inflammation, orally administered Fenbufen has been shown to effectively reduce paw swelling. nih.govnih.gov The inflammatory response in this model is biphasic, with an early phase mediated by histamine (B1213489) and serotonin, and a later phase driven by prostaglandins. mdpi.com Fenbufen's activity, particularly in the later phase, highlights its inhibitory effect on prostaglandin (B15479496) synthesis.

Another critical model for assessing anti-arthritic potential is the adjuvant-induced arthritis model in rats , which shares several pathological features with human rheumatoid arthritis. chondrex.comiium.edu.my In this model, Fenbufen has demonstrated a potent ability to suppress the development of arthritic symptoms. nih.gov Furthermore, in the UV erythema model in guinea pigs , which assesses anti-inflammatory effects against ultraviolet radiation-induced skin inflammation, Fenbufen has also proven to be effective. nih.gov The analgesic properties of Fenbufen have been confirmed in the phenylquinone writhing test in mice , an assay for visceral pain, while its antipyretic effects were observed in the yeast-induced pyresis model in rats . nih.gov

Dose-Response Relationships and Efficacy Endpoints

The efficacy of Fenbufen is dose-dependent, a critical factor for determining therapeutic windows. In preclinical studies, increasing doses of Fenbufen generally correlate with a greater reduction in inflammatory and pain responses. For instance, in models of inflammation, higher doses of Fenbufen lead to a more significant inhibition of paw edema and a lower arthritis severity score. nih.govfrontiersin.org

Efficacy endpoints in these studies are well-defined and quantifiable. In the carrageenan-induced paw edema model, the primary endpoint is the change in paw volume or thickness over several hours post-carrageenan injection, with percentage inhibition relative to a control group being a key metric. nih.govphytopharmajournal.com For the adjuvant-induced arthritis model, efficacy is assessed through a variety of parameters including paw volume, arthritis severity scores (based on visual assessment of joint inflammation), body weight changes, and thermal hyperalgesia thresholds. nih.govfrontiersin.org

Table 1: Efficacy of Fenbufen in Preclinical Inflammation Models

| Animal Model | Efficacy Endpoint | Observed Effect | Reference(s) |

|---|---|---|---|

| Carrageenan-Induced Paw Edema (Rat) | Paw Edema Volume | Significant reduction in paw swelling | nih.govnih.gov |

| Adjuvant-Induced Arthritis (Rat) | Arthritis Score, Paw Volume | Potent suppression of arthritic symptoms | nih.gov |

| UV Erythema (Guinea Pig) | Skin Redness (Erythema) | Effective reduction of inflammation | nih.gov |

| Phenylquinone Writhing (Mouse) | Number of Writhing Responses | Significant analgesic effect | nih.gov |

| Yeast-Induced Pyresis (Rat) | Rectal Temperature | Reduction of fever | nih.gov |

In Vivo Mechanistic Validation of Fenbufen's Biological Effects

The primary mechanism underlying Fenbufen's anti-inflammatory, analgesic, and antipyretic effects is the inhibition of prostaglandin synthesis. nih.gov It is now well-established that Fenbufen acts as a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active principle, 4-biphenylacetic acid (BPAA). nih.gov In vivo studies have confirmed that Fenbufen itself has no significant intrinsic activity against cyclooxygenase (COX) enzymes, the key enzymes in the prostaglandin synthesis pathway. nih.gov

Following oral administration, Fenbufen is absorbed and undergoes metabolic transformation to BPAA. nih.gov BPAA is a potent inhibitor of both COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. documentsdelivered.com Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever. By reducing the production of these pro-inflammatory molecules at the site of inflammation, BPAA effectively alleviates the associated symptoms. This prodrug approach is thought to contribute to a lower incidence of gastrointestinal side effects compared to NSAIDs that are directly active in the gastrointestinal tract. nih.gov

Biomarker Identification and Validation for Fenbufen Activity

The validation of Fenbufen's in vivo activity is supported by the measurement of specific biomarkers. Biomarkers are measurable indicators of a biological state or condition and are crucial for understanding a drug's pharmacodynamic effects. drugtargetreview.com For Fenbufen, the most relevant biomarkers are those related to its mechanism of action, namely the inhibition of prostaglandin synthesis.

A key biomarker for the efficacy of Fenbufen is the level of prostaglandin E2 (PGE2) . In preclinical models, the administration of Fenbufen leads to a significant reduction in PGE2 levels in inflamed tissues and systemic circulation. plos.org This reduction in PGE2 directly correlates with the observed anti-inflammatory and analgesic effects. Therefore, measuring PGE2 levels serves as a direct in vivo validation of Fenbufen's target engagement and pharmacological activity. Other inflammatory mediators and cytokines, whose production can be downstream of prostaglandin signaling, may also serve as secondary biomarkers to assess the broader anti-inflammatory effects of the compound.

Preclinical Safety and Toxicology Assessments for Fenbufen

A thorough evaluation of a drug candidate's safety and toxicology is a mandatory component of preclinical development. For Fenbufen, these assessments have included acute and sub-chronic toxicity studies in various animal species to identify potential target organs for toxicity and to establish a preliminary safety margin.

Acute and Sub-Chronic Toxicity Studies

Acute toxicity studies are designed to determine the effects of a single high dose of a substance. mdpi.com For Fenbufen, these studies have been conducted in mice, rats, and dogs. nih.gov The results of these studies have helped to determine the median lethal dose (LD50) and to identify the clinical signs of toxicity at high doses.

Sub-chronic toxicity studies involve the repeated administration of the compound over a period of 28 to 90 days. drugtargetreview.com In these studies with Fenbufen, animals were exposed to various dose levels, and a range of parameters were monitored, including changes in body weight, food consumption, blood chemistry, and organ weights. nih.gov Histopathological examination of various tissues was also performed to identify any treatment-related changes. The primary toxicological findings for Fenbufen at high doses were gastrointestinal and renal changes, which are known class effects for NSAIDs. nih.gov However, Fenbufen generally demonstrated a better gastrointestinal safety profile compared to other NSAIDs like indomethacin (B1671933). nih.gov

Table 2: Summary of Preclinical Toxicology Findings for Fenbufen

| Study Type | Animal Species | Key Findings | Reference(s) |

|---|---|---|---|

| Acute Toxicity | Mice, Rats, Dogs | Identification of LD50 and acute toxic signs. | nih.gov |

| Sub-chronic Toxicity | Rats, Dogs | At toxic doses, gastrointestinal and renal changes were observed. Fenbufen showed a better gastrointestinal safety margin compared to indomethacin. | nih.govnih.gov |

Genotoxicity and Mutagenicity Evaluations

No studies detailing the genotoxic or mutagenic potential of (2'-Chloro-biphenyl-3-yl)-acetic acid were identified in the public domain. Standard assays to evaluate these endpoints include the bacterial reverse mutation assay (Ames test), in vitro and in vivo chromosomal aberration tests, and the in vivo micronucleus assay. However, no records of this compound having been subjected to these or other genotoxicity and mutagenicity tests were found.

Table 1: Summary of Genotoxicity and Mutagenicity Data for this compound

| Assay | Test System | Results |

|---|---|---|

| Bacterial Reverse Mutation Assay | S. typhimurium, E. coli | No data available |

| In Vitro Chromosomal Aberration | Mammalian cells | No data available |

Organ System Specific Toxicity Profiling

There is no available information from preclinical studies to characterize the specific organ system toxicity profile of this compound. Such studies typically involve repeated dose toxicity assessments in animal models to identify potential target organs and characterize the nature of any toxic effects. Without such studies, it is not possible to provide a profile of its potential effects on major organ systems such as the liver, kidney, heart, lungs, or nervous system.

Table 2: Summary of Organ System Specific Toxicity Data for this compound

| Organ System | Study Type | Findings |

|---|---|---|

| Hepatic | Repeat-dose toxicity | No data available |

| Renal | Repeat-dose toxicity | No data available |

| Cardiovascular | Safety pharmacology | No data available |

| Respiratory | Safety pharmacology | No data available |

| Nervous | Neurotoxicity studies | No data available |

| Hematological | Repeat-dose toxicity | No data available |

Computational and Theoretical Studies on 2 Chloro Biphenyl 3 Yl Acetic Acid

Molecular Docking and Ligand-Protein Interaction Studies of (2'-Chloro-biphenyl-3-yl)-acetic acid

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies are crucial for identifying potential protein targets and understanding the molecular basis of its activity. Biphenyl (B1667301) acetic acid derivatives have been investigated as ligands for various proteins, including cyclooxygenase (COX) enzymes and fatty acid-binding proteins (FABPs).

Docking simulations of this compound into the active site of proteins like COX-2 or FABP4 would reveal key ligand-protein interactions. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The carboxylic acid moiety is expected to form crucial hydrogen bonds with polar residues in the active site, while the biphenyl core would likely engage in hydrophobic and pi-pi interactions. The presence of the chlorine atom on one of the phenyl rings can influence the binding affinity and selectivity through specific halogen bonding or by altering the electronic properties of the ring system.

A hypothetical docking study of this compound with a target protein might yield the following interactions:

| Interaction Type | Interacting Residue(s) | Distance (Å) |

| Hydrogen Bond | Arg120, Tyr355 | 2.8, 3.1 |

| Hydrophobic | Val349, Leu352, Ile523 | 3.5 - 4.5 |

| Pi-Pi Stacking | Phe518 | 3.8 |

| Halogen Bond | Ser353 (backbone C=O) | 3.2 |

Such detailed interaction maps are invaluable for structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective analogs.

Molecular Dynamics Simulations to Understand Binding Modes and Conformational Changes

Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the evolution of intermolecular hydrogen bonds. These simulations can confirm whether the key interactions predicted by docking are maintained over a simulated physiological timescale. Furthermore, MD can reveal the role of water molecules in mediating ligand-protein interactions, which is often not apparent from static docking studies. For a compound like this compound, understanding the conformational dynamics of the biphenyl rings within the active site is crucial for predicting its binding affinity.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. For this compound, these calculations can provide valuable information about its geometry, charge distribution, and reactivity.

Parameters derived from quantum chemical calculations include:

Molecular Electrostatic Potential (MEP): This map reveals the electron-rich and electron-deficient regions of the molecule, which is critical for understanding non-covalent interactions with its biological target. The carboxylic acid group would be a region of negative potential, while the hydrogen atoms would be regions of positive potential.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's ability to donate and accept electrons, respectively, providing insights into its chemical reactivity and stability.

Atomic Charges: Calculation of partial charges on each atom helps in understanding the electrostatic interactions with the protein.

These calculations can also be used to determine the preferred conformation of the molecule in the gas phase or in solution, which can then be used as a starting point for docking studies.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for this compound

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction models provide an early assessment of these properties, reducing the need for extensive and costly experimental studies. For this compound, various computational models can predict its ADMET profile.

A typical in silico ADMET prediction for this compound might look like this:

| ADMET Property | Predicted Value/Classification |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Distribution | |

| Plasma Protein Binding | High (>90%) |

| Blood-Brain Barrier Penetration | Low |

| Metabolism | |

| CYP2D6 Inhibitor | Likely |

| CYP3A4 Inhibitor | Unlikely |

| Excretion | |

| Renal Organic Anion Transporter Substrate | Likely |

| Toxicity | |

| AMES Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low risk |

These predictions are based on the structural features of the molecule and are compared against large databases of compounds with known ADMET properties. They help in identifying potential liabilities early in the drug discovery process.

Pharmacophore Modeling and Virtual Screening for Novel Ligands Based on this compound Scaffold

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would typically consist of features like a hydrogen bond acceptor (from the carboxylic acid), a hydrophobic group (from the biphenyl rings), and potentially an aromatic feature.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, can rapidly identify novel compounds with diverse chemical scaffolds that are likely to have the same biological activity. This approach is highly effective for discovering new lead compounds for a particular therapeutic target.

Machine Learning and Artificial Intelligence Applications in Designing this compound Derivatives

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug design by enabling the rapid prediction of molecular properties and the de novo design of novel compounds. In the context of this compound, ML models can be trained on datasets of similar compounds to predict their biological activity, ADMET properties, and synthetic accessibility.

Quantitative Structure-Activity Relationship (QSAR) models, a type of ML model, can be developed to correlate the structural features of biphenyl acetic acid derivatives with their observed biological activity. These models can then be used to predict the activity of newly designed derivatives of this compound, prioritizing the most promising candidates for synthesis and testing. Generative AI models can even design entirely new molecules based on the desired properties, potentially leading to the discovery of novel and highly effective therapeutic agents based on the this compound scaffold.

Advanced Analytical and Spectroscopic Characterization Techniques in Research of 2 Chloro Biphenyl 3 Yl Acetic Acid

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Quantification

High-resolution mass spectrometry (HRMS) is an indispensable tool for studying the metabolism of (2'-Chloro-biphenyl-3-yl)-acetic acid. Its high accuracy and resolving power enable the precise determination of elemental compositions, facilitating the identification of unknown metabolites. In the metabolic investigation of related chlorinated biphenyl (B1667301) compounds, such as diclofenac, HRMS has been instrumental in characterizing a variety of transformation products. nih.govresearchgate.net

When this compound is metabolized in biological systems, it is expected to undergo several biotransformation reactions. These primarily include hydroxylation, where one or more hydroxyl (-OH) groups are added to the biphenyl rings, and subsequent conjugation with endogenous molecules like glucuronic acid or sulfate (B86663) to enhance water solubility and facilitate excretion. nih.govchemrxiv.org

HRMS, often coupled with liquid chromatography (LC-HRMS), allows for the separation of these metabolites from the parent compound and from each other, followed by their accurate mass measurement. By comparing the measured mass to theoretical masses of potential metabolites, researchers can propose chemical formulas. Further structural elucidation is achieved through tandem mass spectrometry (MS/MS), where metabolites are fragmented, and the resulting fragmentation patterns provide detailed structural information. doi.org For instance, the fragmentation of a glucuronide conjugate would typically show a neutral loss of the glucuronic acid moiety (176 Da).

Table 1: Plausible Metabolites of this compound and their Expected HRMS Signatures

| Metabolite Type | Plausible Structure | Expected [M-H]⁻ m/z |

| Parent Compound | This compound | 245.0429 |

| Monohydroxylated Metabolite | Hydroxy-(2'-chloro-biphenyl-3-yl)-acetic acid | 261.0378 |

| Dihydroxylated Metabolite | Dihydroxy-(2'-chloro-biphenyl-3-yl)-acetic acid | 277.0327 |

| Glucuronide Conjugate | Glucuronide of a hydroxylated metabolite | 437.0700 |

| Sulfate Conjugate | Sulfate of a hydroxylated metabolite | 340.9945 |

Note: The m/z values are calculated based on the monoisotopic masses of the most abundant isotopes and are presented for the deprotonated molecule [M-H]⁻, which is commonly observed in negative ion mode ESI-HRMS.

Quantitative analysis of these metabolites can also be performed using HRMS, often in targeted approaches like selected ion monitoring (SIM) or parallel reaction monitoring (PRM), to assess the extent of metabolism and the distribution of different metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Due to the presence of the chlorine atom and the substitution pattern on the biphenyl rings, the molecule is not planar. The two phenyl rings are twisted relative to each other, and the degree of this twist (dihedral angle) can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons, and the intensity of NOE cross-peaks can be related to the distance between protons on the two different rings, thus providing insight into the preferred conformation in solution. researchgate.netrsc.org

For chiral derivatives of this compound, NMR spectroscopy in the presence of chiral solvating agents or chiral derivatizing agents can be used to distinguish between enantiomers. nih.gov The different interactions of the enantiomers with the chiral agent lead to separate signals in the NMR spectrum, allowing for the determination of enantiomeric excess.

Table 2: Hypothetical ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift Range (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 7.8 | Multiplets |

| Methylene Protons (-CH₂-) | 3.6 - 3.8 | Singlet |

| Carboxylic Acid Proton (-COOH) | 10.0 - 12.0 | Broad Singlet |

Note: These are estimated chemical shift ranges and can vary depending on the solvent and other experimental conditions. The aromatic region would show a complex pattern of multiplets due to the coupling between adjacent protons on the two phenyl rings.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state. scispace.comresearchgate.net By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This allows for the accurate measurement of bond lengths, bond angles, and the dihedral angle between the two phenyl rings.

Furthermore, X-ray crystallography is essential for studying the formation of co-crystals. youtube.comnih.gov this compound, with its carboxylic acid group, can form hydrogen bonds with other molecules (co-formers) to create new crystalline structures with potentially altered physicochemical properties. X-ray diffraction analysis of these co-crystals reveals the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, that hold the crystal lattice together. mdpi.com

Table 3: Illustrative Crystallographic Data for a Biphenyl-acetic acid Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.876 |

| b (Å) | 5.432 |

| c (Å) | 21.987 |

| β (°) | 98.76 |

| Volume (ų) | 1165.4 |

| Z (molecules/unit cell) | 4 |

| Dihedral Angle (°) | 45.2 |

Note: This data is for a representative biphenyl-acetic acid derivative and serves as an illustration of the type of information obtained from an X-ray crystallographic study. Specific values for this compound would require experimental determination.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a vital technique for studying chiral molecules. nih.gov While this compound itself is not chiral, its derivatives can be. Atropisomerism can arise in substituted biphenyls if the rotation around the bond connecting the two phenyl rings is hindered, leading to stable, non-superimposable mirror-image conformations (enantiomers).